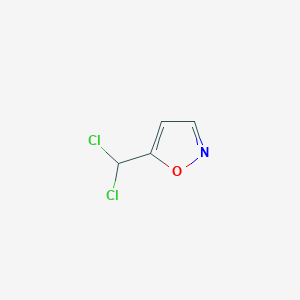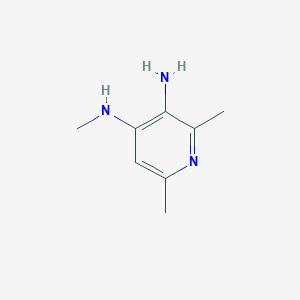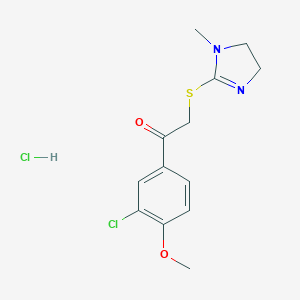
Zarzissine
概要
説明
Zarzissine is a cytotoxic guanidine alkaloid discovered in the Mediterranean sponge Anchinoe paupertas. The compound was identified through extraction and characterized using spectroscopic methods, including several 2D NMR techniques. Zarzissine exhibits cytotoxicity against various human and murine tumor cell lines, indicating its potential for cancer research. The structural elucidation of zarzissine led to its classification as a 4,5-guanidino-pyridazine compound (Bouaicha et al., 1994).
科学的研究の応用
Cytotoxicity Against Tumor Cell Lines : Zarzissine has shown cytotoxicity against human and murine tumor cell lines. This was first identified in a study by Bouaicha et al. (1994), where zarzissine was isolated and characterized, demonstrating its potential as an anti-cancer agent (Bouaicha, Amade, Puel, & Roussakis, 1994).
Structural Revision and Synthesis : Further research by Wan, Woo, & Snyder (2001) involved the synthesis of zarzissine and a revision of its structural composition. This study contributed to a better understanding of zarzissine's chemical structure and the development of methods for its synthesis (Wan, Woo, & Snyder, 2001).
Drug Discovery and Development : General research on drug discovery, which encompasses the development of compounds like zarzissine, highlights the interdisciplinary nature and complexity of the process. This broader context helps understand how zarzissine could be further developed and utilized in pharmacological applications (Drews, 2000).
Safety and Hazards
作用機序
Target of Action
Zarzissine is a guanidine alkaloid isolated from the Mediterranean sponge Anchinoe paupertas . It exhibits cytotoxic activity against human and murine tumor cell lines . .
Mode of Action
Its cytotoxic activity suggests that it may interact with cellular components in a way that inhibits the growth or survival of tumor cells
Biochemical Pathways
Its cytotoxic activity indicates that it likely affects pathways related to cell growth and survival
Result of Action
Zarzissine exhibits cytotoxic activity against human and murine tumor cell lines . This suggests that it may induce cell death or inhibit cell growth in these cell lines.
特性
IUPAC Name |
1H-imidazo[4,5-d]pyridazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5/c6-5-9-3-1-7-8-2-4(3)10-5/h1-2H,(H3,6,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUYBPEINWQQOFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CN=N1)N=C(N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60166939 | |
| Record name | Zarzissine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60166939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
160568-14-9 | |
| Record name | 1H-Imidazo[4,5-d]pyridazin-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=160568-14-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zarzissine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160568149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zarzissine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60166939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the origin of Zarzissine and what is its chemical structure?
A1: Zarzissine was first isolated from the Mediterranean sponge Anchinoe paupertas []. It is a 4,5-guanidino-pyridazine compound []. Although its complete structure elucidation was not detailed in the provided abstracts, one study mentions the use of various 2D NMR techniques in determining its structure [].
Q2: Besides Anchinoe paupertas, are there any other known sources of Zarzissine?
A3: Yes, Zarzissine has been identified in other organisms. It was found in the seeds of the plant Oroxylum indicum [] and the pollen of the plant Typha angustifolia L. []. Interestingly, this marked the first isolation of Zarzissine from Typha angustifolia L. pollen and the Oroxylum genus [, ].
Q3: Has the chemical synthesis of Zarzissine been explored?
A4: While not explicitly described in the provided abstracts, one study title suggests investigations into the dienophilicity of imidazole in inverse electron demand Diels-Alder reactions, specifically mentioning Zarzissine's structure [, ]. This suggests potential synthetic routes for Zarzissine that could be further explored.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-Acetylfuro[3,2-c]pyridine](/img/structure/B62566.png)
![3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-amine](/img/structure/B62567.png)




![4-Hydrazino-7-methylthieno[3,2-d]pyrimidine](/img/structure/B62580.png)


